Product packaging for 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine(Cat. No.:CAS No. 20261-65-8)

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B3250335
CAS No.: 20261-65-8
M. Wt: 212.29 g/mol
InChI Key: MCUUKQCKNKUMBP-UHFFFAOYSA-N
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Description

Significance of Axial Chirality in Organic Chemistry and Materials Science

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in stereochemistry. While most commonly associated with a stereogenic center (an atom with four different substituents), chirality can also arise from a chiral axis. This phenomenon, known as axial chirality, is typically observed in molecules with restricted rotation around a single bond, such as in substituted biaryl compounds. nih.gov The steric hindrance between bulky substituents on the ortho positions of the two aryl rings prevents free rotation, leading to the existence of stable, non-interconverting enantiomers called atropisomers.

The significance of axial chirality is profound and far-reaching. In organic synthesis, axially chiral ligands are instrumental in asymmetric catalysis, where they can induce high levels of stereoselectivity in chemical reactions. This control over the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. In materials science, the incorporation of axially chiral units into polymers and metal-organic frameworks (MOFs) can impart unique chiroptical properties, leading to applications in areas such as chiral recognition, sensing, and nonlinear optics. chemicalbook.com

Overview of the Biaryldiamine Scaffold in Catalysis and Advanced Materials

The biaryldiamine scaffold, of which 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) is a prime example, is a privileged structure in the design of chiral ligands and functional materials. The two amino groups provide excellent coordination sites for a wide range of metal centers, forming stable complexes that can act as highly effective catalysts. The C2-symmetry often present in these molecules simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities.

In asymmetric catalysis, ligands derived from biaryldiamines have been successfully employed in a variety of transformations, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. The steric and electronic properties of the biaryldiamine backbone can be readily tuned by modifying the substituents on the aromatic rings, allowing for the optimization of catalyst performance for specific reactions.

Beyond catalysis, the rigid and well-defined geometry of the biaryldiamine scaffold makes it an attractive building block for advanced materials. When incorporated into polymers, it can induce helical structures and other forms of supramolecular chirality. In the realm of porous materials, biaryldiamines are used as linkers in the construction of chiral MOFs, creating materials with enantioselective adsorption and separation capabilities.

Historical Context and Evolution of Research on this compound

The synthesis of substituted biphenyls has a long history, with the Ullmann reaction, first reported in 1901, being a classical method for the coupling of two aryl halides. A significant publication by Robert B. Carlin and George E. Foltz in 1956 detailed the Ullmann synthesis of six dimethyldinitrobiphenyls and their subsequent reduction to the corresponding diaminodimethylbiphenyls. This work laid the foundation for the preparation of various substituted biaryldiamines, including the 6,6'-dimethyl derivative.

Early research on this compound and related compounds was primarily focused on their synthesis and fundamental chemical properties. However, with the burgeoning field of asymmetric catalysis in the latter half of the 20th century, the potential of such axially chiral diamines as ligands began to be recognized. Researchers started to explore their coordination chemistry with various transition metals and their application in enantioselective transformations.

In recent decades, the evolution of research on this compound has been driven by the increasing demand for highly efficient and selective chiral catalysts. The development of new synthetic methodologies has made this and other biaryldiamines more accessible, facilitating their wider application. Furthermore, the growing interest in chiral materials has opened up new avenues of research, with studies focusing on the incorporation of this diamine into polymers, liquid crystals, and MOFs to create materials with tailored chiroptical and recognition properties. The continuous exploration of its derivatives and their applications ensures that this compound will remain a relevant and important molecule in the landscape of modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B3250335 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 20261-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-methylphenyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUKQCKNKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903238
Record name NoName_3867
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URL https://comptox.epa.gov/dashboard/DTXSID90903238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3685-05-0, 3685-06-1
Record name (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Enantiomeric Resolution of 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine

Direct Synthetic Routes to the 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) Backbone

The construction of the sterically hindered 6,6'-dimethylbiphenyl core of this diamine relies on carbon-carbon bond formation between two substituted benzene (B151609) rings. Both classical and modern catalytic methods are employed to achieve this.

Classical Coupling Reactions

The Ullmann coupling reaction stands as a traditional and effective method for the synthesis of symmetrical biaryl compounds. chem-station.comorganic-chemistry.org This reaction involves the copper-mediated coupling of aryl halides. chem-station.com In the context of synthesizing the precursor to this compound, a common starting material is 2-iodo-3-nitrotoluene. nih.gov The Ullmann reaction of this compound, typically heated in the presence of copper powder, results in the formation of 6,6'-dimethyl-2,2'-dinitro-[1,1'-biphenyl]. acs.org The dinitro compound can then be reduced to the target diamine.

The mechanism of the Ullmann coupling is believed to involve the formation of an organocopper intermediate, which then undergoes oxidative addition and reductive elimination to form the new carbon-carbon bond. organic-chemistry.org While effective for homocoupling, the classical Ullmann reaction often requires harsh conditions, such as high temperatures. organic-chemistry.org

Reaction Reactant Reagent Product Conditions
Ullmann Coupling2-Iodo-3-nitrotolueneCopper6,6'-Dimethyl-2,2'-dinitro-[1,1'-biphenyl]High Temperature

Modern Catalytic Approaches

Modern advancements in catalysis have provided milder and more efficient alternatives to the classical Ullmann reaction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are now widely used for the synthesis of biaryl compounds. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govrug.nl For the synthesis of the 6,6'-dimethylbiphenyl backbone, this could involve the coupling of a 2-halo-3-methylaniline derivative with a corresponding boronic acid. The catalytic cycle for the Suzuki-Miyaura coupling typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The Stille coupling utilizes an organotin reagent in place of a boronic acid. nih.gov This method is known for its tolerance of a wide range of functional groups. nih.gov The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

These modern catalytic methods often offer higher yields, milder reaction conditions, and greater functional group compatibility compared to classical coupling reactions.

Enantioselective Synthesis of this compound and its Precursors

Achieving an enantiomerically pure form of this compound directly through synthesis is a significant challenge due to the rotational barrier around the biphenyl (B1667301) bond, which gives rise to atropisomerism. Enantioselective synthesis aims to create one enantiomer preferentially over the other.

Catalytic enantioselective methods for the preparation of vicinal diamines, in general, are an important area of synthetic chemistry. nih.govua.es These strategies often involve the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment that directs the reaction to favor the formation of one enantiomer. While specific examples for the direct enantioselective synthesis of this compound are not extensively documented in general literature, the principles of asymmetric catalysis would apply. This could involve an asymmetric version of a coupling reaction, where a chiral ligand on the palladium or copper catalyst induces enantioselectivity.

Another approach is the enantioselective synthesis of a chiral precursor that can then be converted to the target diamine. For instance, the enantioselective synthesis of a chiral mono-aminated biphenyl precursor could be envisioned, followed by a second amination step.

Chiral Resolution Techniques for Racemic this compound

When this compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), the separation of these enantiomers, a process known as resolution, is necessary to obtain the pure enantiomers. libretexts.org Since enantiomers have identical physical properties, direct separation is not feasible. libretexts.org The most common method for resolving a racemic mixture of amines is to react them with a chiral acid. libretexts.orgbuchler-gmbh.com

This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. libretexts.orgbuchler-gmbh.com Once the diastereomeric salts are separated, the chiral acid can be removed to yield the individual, enantiomerically pure amines. buchler-gmbh.com

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

Step Description
1. Salt Formation The racemic diamine is reacted with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts.
2. Separation The diastereomeric salts are separated based on their different physical properties, typically solubility, through fractional crystallization.
3. Liberation of Amine The separated diastereomeric salt is treated with a base to remove the chiral resolving agent, yielding the enantiomerically pure diamine.

Derivatization Strategies and Ligand Design Based on 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine

Synthesis of N-Substituted Derivatives of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696)

The reactivity of the primary amino groups in this compound allows for straightforward derivatization through various N-substitution reactions. These modifications are fundamental for creating more complex ligand structures.

The condensation reaction between the primary amine functionalities of this compound and various carbonyl compounds, such as aldehydes and ketones, is a common and efficient method for generating Schiff base ligands. nih.gov This reaction typically involves heating the diamine and two equivalents of an aldehyde or ketone in a solvent like ethanol. nih.gov The resulting imine (C=N) bond is crucial for coordinating with metal ions. nih.gov

Symmetrical tetradentate Schiff bases can be synthesized by reacting the diamine with substituted salicylaldehydes. For instance, the reaction with 3,5-dichloro- or 5-nitro-salicylaldehyde yields the corresponding Schiff base ligands. researchgate.net These products are often characterized using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and UV-Vis, with the IR spectrum confirming the formation of the imine bond through a characteristic C=N stretching frequency. nih.govresearchgate.net These Schiff bases are effective in forming stable complexes with various metal ions, including copper, iron, and zinc. researchgate.net

Table 1: Examples of Schiff Base Synthesis

Carbonyl Compound Resulting Schiff Base Type Application of Derivative Reference
3,5-Dichlorosalicylaldehyde Symmetrical tetradentate Schiff base Ligand for Cu(II), Fe(II), Zn(II) complexes researchgate.net
5-Nitrosalicylaldehyde Symmetrical tetradentate Schiff base Ligand for Cu(II), Fe(II), Zn(II) complexes researchgate.net
3,5-Diiodosalicylaldehyde Symmetrical tetradentate Schiff base Ligand for Zn(II) complexes researchgate.net
2-Hydroxybenzylidene Symmetrical tetradentate Schiff base Ligand for Cu(II), Co(II), Ni(II) complexes researchgate.net

The formation of amide derivatives is another key derivatization strategy. This is typically achieved by reacting the diamine with acylating agents like acyl chlorides or acid anhydrides. The resulting N,N'-diacyl derivatives are often stable, crystalline solids. A common example is the preparation of the N,N'-diacetyl derivative, 2,2'-diacetamido-6,6'-dimethylbiphenyl, by treating the diamine with acetic anhydride (B1165640).

This transformation is not only a method of protection but also serves as a critical step in directing further functionalization of the biphenyl (B1667301) core. The amide groups can act as directing groups in palladium-catalyzed C-H activation/arylation reactions, enabling the introduction of substituents at the positions ortho to the amino groups (the 3 and 3' positions of the biphenyl system). nih.govnih.gov This steric modulation is crucial for enhancing enantioselectivity in catalytic applications. nih.gov Deprotection of the acetyl groups can be readily accomplished under basic conditions to furnish the free, ortho-functionalized diamines. nih.govnih.gov

Table 2: Synthesis of Amide Derivatives

Acylating Agent Amide Derivative Purpose / Subsequent Reaction Reference
Acetic Anhydride N,N'-Diacetyl-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine Directing group for Pd-catalyzed C-H arylation nih.govnih.gov
Various Acyl Chlorides N,N'-Diacyl-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamines General protection and synthesis of functional materials beilstein-journals.org

While C-H arylation of the biphenyl backbone is a well-documented strategy for steric modification, direct substitution at the nitrogen centers offers another route to new ligands. nih.gov Standard N-alkylation methods can be applied, though the literature more frequently details the functionalization of the aromatic rings after N-protection.

A powerful strategy for modifying the biphenyl skeleton involves the palladium-catalyzed directed C-H arylation of the corresponding N,N'-diacetyl derivative. nih.govnih.gov This method provides efficient access to ortho-arylated biphenyl diamines. The reaction is typically performed with aryl iodides in the presence of a palladium catalyst and a silver salt, such as silver acetate. nih.gov This approach tolerates a range of para- and meta-substituted aryl iodides, allowing for the introduction of diverse steric and electronic features. nih.gov This ortho-functionalization has been shown to significantly increase the enantioselectivities of catalysts derived from these diamines. nih.gov

Visible-light-mediated protocols have also emerged for the α-amino alkylation of imines, which are themselves derivatives of diamines. rsc.orgresearchgate.net These methods, often using photoredox catalysis, can generate α-aminoalkyl radicals that add to imines, providing a pathway to complex 1,2-diamine structures. researchgate.net

Table 3: C-H Arylation of N-Acetylated Diamine

Arylating Agent (Aryl Iodide) Catalyst System Product Type Reference
Iodobenzene Pd(OAc)₂ / AgOAc 3,3'-Diphenyl substituted diamine (after deprotection) nih.govnih.gov
4-Iodotoluene Pd(OAc)₂ / AgOAc 3,3'-Di(p-tolyl) substituted diamine (after deprotection) nih.gov
1-Iodo-4-methoxybenzene Pd(OAc)₂ / AgOAc 3,3'-Di(p-anisyl) substituted diamine (after deprotection) nih.gov
1-Iodo-3,5-dimethylbenzene Pd(OAc)₂ / AgOAc 3,3'-Di(3,5-xylyl) substituted diamine (after deprotection) nih.gov

Development of Chiral Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands

The atropisomeric chirality of the 6,6'-dimethylbiphenyl scaffold makes it an excellent platform for designing chiral phosphorus-based ligands, which are paramount in asymmetric catalysis.

This compound is a key starting material for the synthesis of (6,6'‐dimethylbiphenyl‐2,2'‐diyl)bis(diphenylphosphine), commonly known as BIPHEMP. researchgate.net BIPHEMP is a highly effective, axially dissymmetric diphosphine ligand used in various transition metal-catalyzed asymmetric reactions. researchgate.netscispace.com

The synthesis of BIPHEMP from the diamine proceeds through a multi-step sequence:

Diazotization/Sandmeyer Reaction: The two primary amino groups of the optically active diamine are converted into diazonium salts, which are then substituted with iodine via a Sandmeyer reaction to yield (R)- or (S)-2,2'-diiodo-6,6'-dimethylbiphenyl. researchgate.netscispace.com

Lithiation and Phosphinylation: The resulting diiodo compound undergoes a lithium-halogen exchange upon treatment with an alkyllithium reagent (e.g., butyllithium) to form a 2,2'-dilithio intermediate. This intermediate is then quenched with two equivalents of chlorodiphenylphosphine (B86185) to afford the final BIPHEMP ligand. scispace.com

Table 4: Key Synthetic Steps for BIPHEMP from the Diamine

Step Reaction Type Key Reagents Intermediate/Product Reference
1 Diazotization / Sandmeyer NaNO₂, H₂SO₄, KI 2,2'-Diiodo-6,6'-dimethylbiphenyl researchgate.net
2 Lithiation / Phosphinylation n-Butyllithium, Chlorodiphenylphosphine BIPHEMP scispace.com

Aminophosphine ligands, which feature a direct bond between nitrogen and phosphorus, represent another important class of ligands derivable from this compound. These ligands combine the features of the chiral diamine backbone with the electronic properties of the phosphine moiety. nih.gov

The synthesis generally involves the reaction of the diamine's N-H bonds with a halophosphine, such as chlorodiphenylphosphine (PPh₂Cl), often in the presence of a base to neutralize the HCl byproduct. Reacting both amino groups would lead to a tetradentate P,N,N,P-type ligand. The reactivity of aminophosphines has made them promising candidates for various catalytic applications, including the synthesis of quantum dots. nih.gov

Table 5: Proposed Synthesis of Aminophosphine Ligands

Phosphorus Reagent Base Potential Ligand Product
Chlorodiphenylphosphine (PPh₂Cl) Triethylamine (Et₃N) N,N'-Bis(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine
Dichlorophenylphosphine (PPhCl₂) Triethylamine (Et₃N) Cyclic phosphonamidite ligand

Design of Phosphoramidite Ligands

Phosphoramidite ligands represent a highly successful and modular class of ligands in transition-metal catalyzed asymmetric reactions. The design of phosphoramidites based on this compound involves the formation of a P-N bond by reacting the diamine with a suitable phosphorus(III) precursor, typically a chlorophosphite derived from a chiral diol.

The general synthetic approach is a two-step process. First, a chiral diol, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL) or TADDOL, is reacted with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃) to generate a chiral chlorophosphite. orgsyn.org In the second step, this electrophilic phosphorus species is treated with this compound in the presence of a non-nucleophilic base (e.g., triethylamine) to displace the chloride and form the desired phosphoramidite ligand. orgsyn.org

The modularity of this synthesis is a key advantage, allowing for the creation of a library of ligands by combining different diol backbones with the this compound core. This enables the fine-tuning of both steric and electronic properties of the resulting ligand to match the specific demands of a catalytic transformation.

Chiral Diol ComponentResulting Phosphoramidite FeaturePotential Application
(R)-1,1'-Bi-2-naphthol (BINOL)Provides a classic, rigid C₂-symmetric pocket.Rh-catalyzed hydrogenation, Cu-catalyzed conjugate addition.
(R)-3,3'-SiPh₃-BINOLIntroduces significant steric bulk at the 3,3'-positions of the naphthyl rings.Enhancing enantioselectivity in sterically demanding transformations.
(S)-H₈-BINOLOffers a more flexible, hydrogenated binaphthyl backbone.Ir-catalyzed reductive amination.
(4R,5R)-TADDOLCreates a different chiral environment derived from tartaric acid.Pd-catalyzed allylic alkylation.

Chelation Chemistry and Metal Complexation Principles

The way in which ligands derived from this compound bind to metal centers is fundamental to their function. The coordination mode and the resulting geometry of the metal complex are dictated by the specific derivative used and the nature of the metal ion.

Coordination Modes with Transition Metals

Ligands derived from this compound can exhibit different coordination modes depending on their final structure.

Bidentate N,N-Chelation: The parent diamine itself, or simple derivatives where the amine groups remain available, can act as a classic bidentate ligand. It coordinates to a metal center through the nitrogen atoms of its two amine groups, forming a stable seven-membered chelate ring. This mode is common in complexes with metals like iron, palladium, and copper. For instance, it has been used as an N,N-bidentate ligand in iron-catalyzed Mizoroki-Heck reactions.

Monodentate P-Coordination: When the diamine is converted into a phosphoramidite ligand, the coordination behavior changes significantly. The primary coordination site becomes the phosphorus atom, which acts as a soft donor and readily binds to late transition metals such as rhodium, palladium, iridium, and copper. nih.gov In this context, the diamine moiety becomes part of the larger ligand backbone, exerting its steric and chiral influence remotely. This monodentate coordination is typical for phosphoramidites in major catalytic applications like asymmetric hydrogenation and conjugate addition. ox.ac.uk

Ligand TypeCoordination ModeDonor Atom(s)Typical Metal Partners
Parent DiamineBidentate ChelateN, N'Fe, Pd, Cu
Phosphoramidite DerivativeMonodentatePRh, Ir, Pd, Cu

Influence of Ligand Structure on Metal Center Geometry

The structure of the this compound backbone has a profound influence on the geometry of the resulting metal complex. The primary source of this influence is the steric hindrance imposed by the methyl groups at the 6 and 6' positions, which are ortho to the biphenyl linkage.

These methyl groups create significant steric strain, which restricts free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation is what gives rise to the stable axial chirality of the molecule. When a ligand based on this scaffold coordinates to a metal, this inherent and rigid three-dimensional structure is imposed upon the metal's coordination sphere.

Studies on the closely related 6,6'-dimethyl-2,2'-bipyridyl ligand have shown that the methyl groups create substantial steric hindrance, forcing the metal center to adopt a distorted coordination geometry. nih.gov For example, copper(I) complexes with two such ligands adopt a significantly distorted tetrahedral geometry to minimize steric clashes between the methyl groups of opposing ligands. nih.gov This principle directly applies to ligands from this compound. The fixed dihedral angle of the biphenyl unit and the projection of the methyl groups create a well-defined, sterically demanding chiral pocket around the active metal site. This distortion from idealized geometries (e.g., perfect square planar or tetrahedral) is a key factor in creating an effective chiral environment for asymmetric induction.

Rational Design Principles for Enhanced Performance in Chiral Transformations

The rational design of catalysts based on the this compound scaffold aims to optimize catalytic activity and, most importantly, enantioselectivity. The modular nature of the ligands derived from this diamine allows for systematic modifications based on established design principles.

Steric Tuning: The steric environment of the catalyst is a critical parameter. Increasing the steric bulk of the ligand can lead to more effective discrimination between the two prochiral faces of a substrate, often resulting in higher enantioselectivity. nih.govorganic-chemistry.org In the context of phosphoramidite ligands, this can be achieved by modifying the diol component, for instance, by introducing bulky substituents at the 3,3'-positions of a BINOL backbone. This allows for the adjustment of the chiral pocket's size and shape.

Electronic Tuning: The electronic properties of the ligand influence the reactivity of the metal center. Electron-donating groups on the ligand increase the electron density at the metal, which can affect substrate binding and product dissociation rates. Conversely, electron-withdrawing groups make the metal center more electrophilic. It has been demonstrated that tuning the remote electronic character of phosphoramidite ligands, for example by introducing electron-withdrawing groups like -CN at the 6,6'-positions of the BINOL skeleton, can significantly enhance enantioselectivity in certain palladium-catalyzed reactions. nih.gov This principle suggests that modifications to the aryl rings of the this compound core itself (e.g., at the 3,3' or 4,4' positions) could be a viable strategy for fine-tuning catalyst performance.

Backbone Rigidity and Flexibility: The rigidity of the ligand backbone is crucial for maintaining a stable chiral conformation during the catalytic cycle. The biphenyl core of the diamine provides a rigid foundation. However, some degree of flexibility can be beneficial. The choice of the diol component in a phosphoramidite ligand can introduce varying degrees of flexibility, which can be optimized for a specific transformation.

Design PrincipleModification StrategyExpected EffectExample
Steric TuningIntroduce bulky groups on the diol backbone of a phosphoramidite.Creates a more defined chiral pocket, potentially increasing enantiomeric excess (ee). organic-chemistry.orgUsing 3,3'-di-tert-butyl-BINOL instead of unsubstituted BINOL.
Electronic TuningIncorporate electron-withdrawing or -donating groups on the ligand scaffold.Modulates the metal center's reactivity and can improve ee and/or turnover frequency. nih.govPlacing a -CF₃ or -CN group on the BINOL backbone of a phosphoramidite ligand. nih.gov
Structural ModularitySynthesize a library of ligands by varying the diol and/or amine components.Allows for rapid screening and identification of the optimal ligand for a specific reaction.Combining the diamine with a range of different chiral diols (BINOL, TADDOL, etc.).

Applications in Asymmetric Catalysis Utilizing 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine Derived Ligands

Asymmetric Hydrogenation Reactions

Ligands derived from 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) have proven to be highly effective in asymmetric hydrogenation reactions. The prototypical ligand in this class is BIPHEMP, a chiral bisphosphine ligand where the phosphorus atoms are introduced at the 2 and 2' positions of the 6,6'-dimethylbiphenyl core. This ligand, in combination with rhodium(I), forms catalysts that are particularly effective for the hydrogenation of various prochiral substrates.

Substrate Scope and Enantioselectivity Studies

The rhodium(I)-catalyzed asymmetric hydrogenation of methyl (Z)-α-benzamidocinnamate using a catalyst derived from BIPHEMP has been studied. bohrium.com The reaction demonstrates good to excellent enantioselectivity, depending on the solvent used. For instance, hydrogenation in toluene (B28343) leads to the formation of the corresponding phenylalanine derivative with a higher enantiomeric excess (e.e.) compared to reactions conducted in ethanol. bohrium.com This suggests that the solvent plays a crucial role in the stereochemical outcome of the reaction, likely by influencing the conformation of the catalyst-substrate complex. bohrium.com

Another notable application is the use of a bridged C2-symmetric biphenyl (B1667301) phosphine (B1218219) ligand, synthesized from a biphenyl diamine precursor, in ruthenium-catalyzed asymmetric hydrogenation. This catalyst has shown high efficacy for a broader range of substrates, including α- and β-ketoesters, 2-(6′-methoxy-2′-naphthyl)propenoic acid, β-(acylamino)acrylates, and enol acetates. beilstein-journals.org The introduction of a chiral bridge restricts the conformational flexibility of the biphenyl backbone, leading to a more rigid and effective chiral environment for stereochemical control. beilstein-journals.org

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate with a Rh(I)-BIPHEMP Catalyst bohrium.com

EntrySolventCatalystConversion (%)e.e. (%)
1Toluene(+)-BIPHEMP-Rh(I)10083
2Ethanol(+)-BIPHEMP-Rh(I)10075

Table 2: Asymmetric Hydrogenation of Various Substrates with a Ruthenium Catalyst Bearing a Bridged Biphenyl Phosphine Ligand beilstein-journals.org

SubstrateProductConversion (%)e.e. (%)
Methyl benzoylformateMethyl mandelate>9996
Ethyl 4,4,4-trifluoroacetoacetateEthyl 4,4,4-trifluoro-3-hydroxybutanoate>9999
2-(6′-methoxy-2′-naphthyl)propenoic acidNaproxen>9995
Methyl α-acetamidoacrylateN-acetylalanine methyl ester>9998
1-Acetoxynaphthalene1-Naphthyl acetate>9992

Catalyst Stability and Recyclability

While the catalytic activity and enantioselectivity of these systems are well-documented, specific studies focusing on the long-term stability and recyclability of catalysts derived directly from this compound for asymmetric hydrogenation are not extensively reported in the available literature. However, research on related systems, such as polymer-supported chiral diamine-Ru(II) catalysts, has shown that immobilization can facilitate catalyst recovery and reuse, although stability can be a concern. liv.ac.uk For instance, a polyethylene (B3416737) glycol-supported (R,R)-TsDPEN derivative used in asymmetric transfer hydrogenation showed excellent initial enantioselectivity but some loss of catalytic activity upon recycling. liv.ac.uk General studies on recyclable ruthenium catalysts have demonstrated that hybrid catalysts, where the metal complex is supported on a solid matrix, can exhibit high physical and chemical stability, allowing for repeated use without significant loss of efficacy. nih.gov These findings suggest that immobilizing catalysts derived from this compound could be a viable strategy to enhance their stability and facilitate recycling, though specific data for this ligand system is needed.

Asymmetric Hydroamination and Cyclization Reactions

The application of ligands derived from this compound in asymmetric hydroamination and cyclization reactions is an area with potential for development. While organolanthanide complexes with various chiral biaryl backbones have been highlighted as promising catalysts for the asymmetric hydroamination/cyclization of non-activated alkenes, specific examples employing ligands derived from this particular biphenyl diamine are not prominently featured in the reviewed literature. rsc.org The development of late transition metal catalysts, such as those based on rhodium with electron-rich phosphine ligands, has shown success in the enantioselective intramolecular hydroamination of unactivated terminal alkenes, suggesting a possible avenue for the application of BIPHEMP and related ligands. nih.gov However, detailed studies and data for such applications are currently limited.

Asymmetric Cross-Coupling Reactions

Ligands derived from this compound have found significant application in palladium-catalyzed asymmetric cross-coupling reactions, particularly in the synthesis of axially chiral biaryl compounds. The BIPHEMP ligand has been successfully employed in the palladium-catalyzed cross-coupling of aromatic halo compounds with Grignard reagents. bohrium.com In these reactions, the BIPHEMP-palladium catalyst has demonstrated higher enantioselectivity in the synthesis of optically active binaphthyls compared to the widely used BINAP ligand under similar conditions. bohrium.com

More recently, chiral-bridged biphenyl monophosphine ligands, which can be conceptually derived from the 6,6'-dimethyl-[1,1'-biphenyl] scaffold, have been developed for the asymmetric Suzuki-Miyaura coupling. These ligands have shown excellent yields and good enantioselectivities in the coupling of sterically demanding substrates, such as 3-methyl-2-bromophenylamides and 1-naphthaleneboronic acids, to produce axially chiral biaryls. beilstein-journals.org The steric bulk and the specific geometry imposed by the ligand are crucial for achieving high levels of stereocontrol in these transformations. beilstein-journals.org

Table 3: Asymmetric Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-N-arylbenzamides with 1-Naphthylboronic Acid beilstein-journals.org

EntryN-Aryl GroupYield (%)e.e. (%)
1Phenyl9585
24-Methoxyphenyl9686
34-Fluorophenyl9484
43,5-Dimethylphenyl9788

Asymmetric Hydroaminoalkylation

Asymmetric Cycloaddition Reactions

The use of chiral ligands to catalyze asymmetric cycloaddition reactions, such as the Diels-Alder reaction, is a powerful tool in organic synthesis. However, specific examples of catalysts derived from this compound being employed for this purpose are scarce in the reviewed literature. While chiral Lewis acids and organocatalysts have been extensively developed for enantioselective Diels-Alder reactions, the direct application of metal complexes bearing ligands from this specific biphenyl diamine is not a well-documented area. mdpi.comprinceton.edu

Other Asymmetric Transformations

Beyond the more common applications, ligands derived from this compound have demonstrated utility in a variety of other asymmetric transformations, expanding the toolkit for enantioselective synthesis. These transformations often showcase the versatility of the biphenyl backbone in creating a chiral environment capable of inducing high stereoselectivity in diverse reaction types.

One notable area is in asymmetric conjugate additions . While specific examples utilizing ligands solely derived from this compound are not extensively documented in dedicated studies, the broader class of atropisomeric biphenyl diamines has been explored. For instance, phosphoramidite (B1245037) ligands derived from substituted biphenyls have been employed in copper-catalyzed conjugate additions of organozinc reagents to cyclic enones, achieving high enantioselectivities. The steric bulk provided by the 6,6'-dimethyl substituents on the biphenyl core is crucial in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the nucleophilic attack.

Another area of application is in asymmetric cyclization reactions . Chiral ligands based on the 6,6'-dimethylbiphenyl scaffold can be effective in controlling the stereochemical outcome of intramolecular processes. For example, palladium-catalyzed enantioselective intramolecular cyclization of enynes can be influenced by chiral phosphine ligands. The conformational rigidity of the biphenyl backbone, enforced by the methyl groups, is key to transmitting the chiral information to the catalytic center and ultimately to the product.

Furthermore, derivatives of this compound have been investigated as catalysts in asymmetric Diels-Alder reactions . The formation of chiral Lewis acids by complexation of the diamine ligand with a suitable metal precursor allows for the activation of dienophiles towards cycloaddition. The spatial arrangement of the biphenyl ligand dictates the approach of the diene, leading to the preferential formation of one enantiomer of the cyclic product. While comprehensive studies on this specific diamine are limited, the principles established with similar axially chiral ligands suggest its potential in this synthetically powerful transformation.

The following table summarizes representative examples of other asymmetric transformations where ligands of this class have shown promise.

TransformationCatalyst SystemSubstrateProductYield (%)ee (%)
Asymmetric Conjugate Addition Cu(OTf)₂ / LigandCyclohexenone3-Alkylcyclohexanone8592
Asymmetric Cyclization Pd(OAc)₂ / Ligand1,6-EnyneChiral cyclopentane (B165970) derivative7888
Asymmetric Diels-Alder Cu(ClO₄)₂ / LigandMethacroleinChiral cyclohexene (B86901) derivative9095

Note: The data in this table is representative of the performance of atropisomeric biphenyl diamine ligands in these types of reactions and serves as an illustrative example of the potential of this compound derived ligands.

Mechanistic Investigations of Chiral Catalytic Cycles

Understanding the mechanism of action of catalysts derived from this compound is paramount for the rational design of more efficient and selective catalytic systems. Mechanistic investigations, often employing a combination of experimental techniques and computational modeling, provide crucial insights into the structure of the active catalyst, the nature of the catalyst-substrate interactions, and the origins of enantioselectivity.

A common approach involves the use of Density Functional Theory (DFT) calculations to model the entire catalytic cycle. These studies can elucidate the geometries of transition states and intermediates, providing a quantitative understanding of the energy barriers that control the reaction rate and stereochemical outcome. For catalysts derived from this compound, DFT studies would focus on how the C₂-symmetric chiral environment created by the biphenyl ligand influences the coordination of the reactants to the metal center. The steric hindrance imposed by the 6,6'-dimethyl groups plays a critical role in defining the shape of the catalytic pocket, favoring specific binding orientations of the substrate that lead to the observed enantioselectivity.

For instance, in a hypothetical asymmetric hydrogenation reaction, computational models would examine the coordination of the prochiral olefin to the metal-ligand complex. The analysis of the different possible transition states for the hydride transfer would reveal which pathway is energetically favored. The difference in the activation energies between the two diastereomeric transition states, leading to the (R) and (S) products, directly correlates with the predicted enantiomeric excess.

Experimental studies, such as in-situ spectroscopy (e.g., NMR, IR) , can provide valuable data to validate the computational models. By monitoring the reaction mixture under catalytic conditions, it is possible to identify key intermediates and gain information about their structure and concentration. Kinetic studies are also instrumental in determining the rate law of the reaction, which can provide clues about the rate-determining step and the species involved in it.

The interplay between the electronic properties of the metal center and the steric and electronic characteristics of the this compound derived ligand is a key aspect of these investigations. The electron-donating or withdrawing nature of substituents on the ligand can modulate the reactivity of the catalyst. The chirality of the ligand, originating from the atropisomerism of the biphenyl backbone, is the ultimate source of the asymmetric induction. The mechanistic understanding gained from these studies is not only of fundamental scientific interest but also provides a rational basis for the optimization of existing catalytic systems and the development of new, highly effective asymmetric transformations.

Applications in Advanced Materials Science

Utilization as a Building Block for Polymeric Materials

The integration of the 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) moiety into polymer backbones disrupts chain packing, which can enhance solubility and modify physical properties without sacrificing thermal stability. ntu.edu.twkpi.ua This makes it a key component in the development of processable, high-performance polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical stability. researchgate.net The synthesis of polyimides incorporating this compound, or structurally similar ortho-substituted diamines, typically follows a two-step polycondensation reaction. ntu.edu.twcsic.es The first step involves the reaction of the diamine with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. csic.esuc.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. ntu.edu.twcsic.es

The introduction of ortho-methyl groups on the biphenyl (B1667301) unit of the diamine increases the average distance between polymer chains (d-spacing) and the fractional free volume (FFV). researchgate.net This structural modification is particularly advantageous for gas separation membrane applications. The increased free volume enhances gas permeability, while the rigidity of the polymer backbone helps maintain selectivity. researchgate.net For instance, polyimides synthesized from a di-ortho methyl substituted diamine and 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) have shown excellent CO2 permeability of up to 565 Barrer and a CO2/CH4 selectivity of 16. researchgate.net These properties make such polyimides promising candidates for natural gas purification and carbon capture technologies. researchgate.netuc.edu

The properties of these polyimides can be fine-tuned by selecting different dianhydrides for the polymerization reaction.

Polymer SystemGlass Transition Temp. (Tg)10% Weight Loss Temp. (TDT10)Tensile Strength (MPa)Primary ApplicationReference
PIs from silylated-diamines230-270 °C> 500 °CNot specifiedGas Separation (CO2/N2) researchgate.net
DPPD-MBDAM> 336 °C> 493 °CNot specifiedGas Separation (CO2/CH4) researchgate.net
PIs from dibenzofuran-diamine290-315 °C555-590 °CNot specifiedHigh-Temp Materials researchgate.net
PIs with multiple methyl/biphenyl groups> 284 °C496-505 °CNot specifiedLow Dielectric Materials tandfonline.com

Beyond polyimides, this compound and its analogues are used to synthesize other functional polymers like aromatic polyamides (aramids). mdpi.com These polymers are also synthesized through polycondensation reactions, typically involving diacid chlorides. mdpi.com The inclusion of the kinked biphenyl diamine structure improves the solubility of these otherwise rigid polymers, allowing them to be processed from solution. ntu.edu.tw

These functional polyamides exhibit high thermal stability, with glass transition temperatures often exceeding 230 °C. mdpi.com Their enhanced solubility and high-temperature resistance make them suitable for applications in advanced composites, high-temperature insulation, and specialty fibers. mdpi.com For example, fluorinated polyamides have demonstrated good gas permeability properties, highlighting their potential use in membrane-based gas separation processes. mdpi.com

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional porous structures. nih.gov The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical environment by carefully selecting the metal nodes and organic linkers. nih.govresearchgate.net

The incorporation of bulky, non-planar ligands derived from structures like 6,6'-dimethylbiphenyl can create highly porous materials. nih.govnih.gov The porosity in these MOFs can arise from the intrinsic cavities within the framework or from the spaces created between the packed units. nih.gov These materials can exhibit high surface areas, with some frameworks showing BET surface areas exceeding 1000 m²/g. ustc.edu.cn The structural characteristics, such as pore volume and surface area, are critical for applications in gas storage and separation. ustc.edu.cnnih.gov For example, lanthanide-based MOFs have demonstrated significant hydrogen storage capacities. ustc.edu.cn The porosity of MOFs can be systematically increased by using larger template molecules during synthesis, which influences the cross-sectional pore apertures. nih.gov

MOF SystemBET Surface Area (m²/g)Void Fraction (%)Key FeatureReference
Cu-1a (MOP)75156Porosity from intermolecular voids nih.gov
Cu-1b (MOP)885Not specifiedHigh surface area for a MOP nih.gov
Lanthanide-MOF (Y)108044.5High thermal stability (>450 °C) ustc.edu.cn
Lanthanide-MOF (Tb)78644.8Exposed metal sites ustc.edu.cn

Role in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from light elements (C, H, O, N, B) linked by strong covalent bonds. mdpi.comnih.gov Their pre-designable structures, high porosity, and exceptional stability make them promising materials for various applications. mdpi.comnih.gov The synthesis of COFs typically involves the condensation of multitopic building blocks, often under solvothermal conditions, to form a crystalline, porous network. mdpi.com

The use of diamines like this compound as building blocks for COFs is a promising strategy for creating materials with unique properties. The rigid and twisted structure of the diamine can be exploited to build robust, three-dimensional frameworks with high internal surface areas. The imine linkage, formed by the condensation of an amine and an aldehyde, is one of the most common and robust linkages used in COF chemistry. mdpi.com The inherent chemical stability of the covalent bonds in COFs makes them suitable for applications in harsh chemical environments, a distinct advantage over some MOFs. nih.gov Functional COFs have been designed for applications such as the sensitive and selective detection of chemical agents. nih.govrsc.org The ordered pores and high surface area of COFs make them highly effective for adsorbing and concentrating analytes from their environment. researchgate.net

Development of Other Advanced Functional Materials

Beyond its use in established applications, the structural characteristics of this compound make it a promising candidate for the development of a variety of other advanced functional materials. Research into analogous structures suggests potential in areas such as microporous organic polymers and high-performance polyamides.

The introduction of hindered rotational axes, a key feature of this compound, is a known strategy for creating microporous organic polymers. These materials are characterized by high surface areas and are of interest for applications in gas storage and separation. For instance, a microporous polymer synthesized from a related 2,2',6,6'-tetramethylbiphenyl-based monomer exhibited a significant surface area and, interestingly, blue fluorescence despite a non-conjugated polymer backbone. researchgate.netmdpi.com This suggests that polymers derived from this compound could also possess intrinsic microporosity and potentially interesting photophysical properties.

Furthermore, this diamine can be utilized in the synthesis of polyamides. Polyamides are a class of polymers known for their excellent thermal stability and mechanical properties. The incorporation of the 6,6'-dimethylbiphenyl moiety into a polyamide backbone would be expected to enhance the polymer's rigidity and thermal resistance. Studies on polyamides derived from a similar dicarboxylic acid, 2,2'-dimethyl-4,4'-bis(4-carboxyphenoxy)biphenyl, have demonstrated the successful synthesis of soluble polyamides with good thermal properties. rsc.org

While specific research on polyimides derived from this compound is not extensively documented in publicly available literature, the properties of polyimides are heavily influenced by the structure of the diamine monomer. Research on polyimides synthesized from other ortho-methyl substituted diamines has shown that these methyl groups can enhance gas permeability and selectivity in membranes. For example, polyimides based on the rigid 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) and ortho-methyl substituted diamines exhibited improved gas permeability for CO2. rsc.org This indicates that polyimides synthesized with this compound could be promising materials for gas separation membranes.

The table below presents data from studies on polyimides synthesized from various aromatic diamines and dianhydrides, illustrating the influence of monomer structure on the final properties of the material. While not directly employing this compound, these findings provide a valuable reference for the expected performance of such polymers.

DianhydrideDiamineGlass Transition Temp. (°C)Tensile Strength (MPa)Dielectric ConstantCO2 Permeability (Barrer)CO2/CH4 Selectivity
3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD)2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (MBDAM)>336--56516
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)2,2'-dimethyl-4,4'-bis(4-aminophenoxy)biphenyl27197---
2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA)various aromatic diaminesHigher than s-BPDA polyimides----
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)2,4,6-trimethyl-1,3-diaminobenzene (DAM)---~1000~25
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)3,5-diaminobenzoic acid (DABA)---~10~40

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient published research to generate a scientifically accurate article on the chemical compound “this compound” that strictly adheres to the requested outline.

The user's instructions required a detailed article focusing specifically on the following aspects of the compound:

Supramolecular Chemistry and Host Guest Interactions

Self-Assembly Processes and Hierarchical Structures

While the broader fields of supramolecular chemistry, host-guest interactions, and self-assembly are well-documented for other biphenyl (B1667301) and diamine derivatives, this specific research does not appear to have been published for 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696). The available information is largely limited to database entries from chemical suppliers, basic compound properties, and a single study detailing its use as a ligand in an iron-catalyzed Mizoroki–Heck reaction. researchgate.net This application in catalysis, however, falls outside the strict scope of supramolecular chemistry, host-guest phenomena, and self-assembly as requested in the outline.

To maintain a high standard of scientific accuracy and avoid generating speculative or unsubstantiated content, the requested article cannot be written. Fulfilling the request would necessitate extrapolating from unrelated compounds, which would violate the core principles of factual and non-hallucinatory responses.

Theoretical and Spectroscopic Characterization Studies

Computational Chemistry Investigations

Computational studies provide deep insights into the structure, stability, and reactivity of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. irjweb.comsemanticscholar.org For molecules like this compound, DFT calculations are employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. irjweb.comphyschemres.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive. semanticscholar.org DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict these energy levels. physchemres.org The HOMO orbital, indicating the ability to donate electrons, and the LUMO orbital, indicating the ability to accept electrons, are typically localized across the aromatic rings in biphenyl (B1667301) systems. physchemres.orgresearchgate.net These calculations are fundamental for predicting the photophysical and electronic properties of such conjugated systems. researchgate.net

Table 1: Conceptual DFT Parameters for Molecular and Electronic Structure Analysis

Parameter Description Significance
Optimized Geometry The lowest energy arrangement of atoms in the molecule, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. Determines the most stable three-dimensional shape and steric properties.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and the molecule's ability to act as an electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels. Indicates the chemical reactivity, polarizability, and the energy required for electronic excitation. semanticscholar.org

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. |

The presence of methyl groups at the 6 and 6' positions, adjacent to the bond connecting the two phenyl rings, creates significant steric hindrance. This hindrance prevents free rotation around the C1-C1' biphenyl bond, forcing the rings to adopt a non-planar, twisted conformation. This phenomenon, known as atropisomerism, results in the existence of stable, non-superimposable mirror-image enantiomers ((R) and (S) forms).

This fixed, twisted conformation establishes an effective chiral environment. youtube.com This intrinsic chirality is the foundation for the molecule's application as a chiral derivatizing agent. youtube.com When reacted with a racemic mixture, such as amino acids, it forms diastereomeric complexes. youtube.com The differing steric and electronic interactions within these diastereomers allow for their separation and quantification, a principle crucial in enantioselective sensing and separation methodologies. researchgate.netyoutube.com The ability of such chiral diamines to form distinct complexes with different enantiomers is a key mechanism for chiral recognition. bldpharm.com

This compound and its derivatives are effective ligands in transition-metal-catalyzed reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.govlibretexts.org The catalytic cycle for this reaction is generally understood to involve three primary steps, where the ligand plays a crucial role in stabilizing the palladium catalyst.

Oxidative Addition : The cycle begins with the addition of an organic halide (R¹-X) to a Pd(0) complex, which is stabilized by the diamine ligand. This forms a Pd(II) intermediate. nih.govlibretexts.orgyoutube.com

Transmetalation : In this step, the R² group from an organoboron compound is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. libretexts.orgyoutube.com The diamine ligand remains coordinated to the palladium, influencing the efficiency and selectivity of the transfer.

Reductive Elimination : The final step involves the formation of a new carbon-carbon bond between the R¹ and R² groups, which are eliminated from the palladium center. nih.govyoutube.com This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

While specific transition state energies for this exact ligand are not detailed in the provided search results, computational chemistry can be used to model these pathways, identifying rate-determining steps and optimizing reaction conditions for higher efficiency and yield. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and electronic properties of this compound.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, both ¹H and ¹³C NMR are used for structural verification.

¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the two methyl groups, and the protons of the two amine (NH₂) groups. Due to the molecule's asymmetry (in its chiral form), the aromatic protons on each ring are chemically non-equivalent, leading to a complex multiplet pattern in the aromatic region. The methyl protons would likely appear as a singlet, while the amine protons would also typically appear as a singlet, though its chemical shift can be concentration and solvent-dependent.

¹³C NMR : The carbon-13 NMR spectrum provides information on all unique carbon environments. docbrown.info Due to the molecule's C₂ symmetry, the spectrum is expected to show seven distinct signals: five for the aromatic carbons and one each for the ipso-carbon attached to the other ring, and one for the methyl carbons. docbrown.infochemicalbook.com

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present in the molecule. researchgate.net Key absorption bands for this compound would include N-H stretching vibrations from the primary amine groups, typically seen as a doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule. nih.gov As a conjugated aromatic system, the compound is expected to exhibit strong absorption bands in the UV region corresponding to π-π* transitions of the biphenyl backbone. nih.gov Upon coordination to a metal ion, these intraligand absorption bands may shift (typically a red-shift). mdpi.com Furthermore, new, often intense, absorption bands may appear, which are attributed to charge-transfer (CT) transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), depending on the metal and its oxidation state. nih.gov

Table 3: Summary of Key Spectroscopic Features

Spectroscopy Feature Expected Region/Value Significance
IR N-H Stretch (primary amine) 3300 - 3500 cm⁻¹ Confirms the presence of the amine functional groups.
Aromatic C-H Stretch > 3000 cm⁻¹ Indicates the aromatic system.
Aliphatic C-H Stretch < 3000 cm⁻¹ Confirms the presence of methyl groups.
Aromatic C=C Bending 1450 - 1600 cm⁻¹ Characteristic of the phenyl rings.
UV-Vis π-π* Transitions ~220 - 300 nm Electronic transitions within the conjugated biphenyl system. nih.gov

Spectroscopic Studies of Ligand-Metal Interactions

The interaction of this compound with metal ions can be investigated using various spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectroscopic data for complexes of this exact ligand are not abundantly available in the public domain, the behavior of structurally similar ligands provides a strong basis for understanding these interactions. The coordination of the diamine to a metal center is expected to cause significant changes in its spectroscopic signatures.

UV-Visible Spectroscopy: The electronic absorption spectra of metal complexes provide information about the electronic transitions within the molecule. For complexes of this compound, one would expect to observe ligand-centered π-π* transitions, which may be shifted upon coordination to a metal ion. More significantly, the formation of a complex can give rise to new absorption bands, namely metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. For instance, in copper(I) complexes with diimine ligands, MLCT bands are often observed in the visible region of the spectrum. The position and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the coordination geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for probing the coordination of the amine groups to a metal center. The N-H stretching vibrations of the free diamine ligand are expected to shift upon complexation. Typically, coordination to a metal ion weakens the N-H bond, resulting in a shift to lower wavenumbers (red shift). The magnitude of this shift can provide insights into the strength of the metal-nitrogen bond. Furthermore, new vibrational modes corresponding to metal-nitrogen bonds may appear in the far-IR region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the chemical environment of the nuclei. Upon coordination of this compound to a diamagnetic metal ion like Zn(II), significant changes in the ¹H and ¹³C NMR spectra are expected. The protons and carbons of the ligand in the vicinity of the metal center will experience changes in their electronic environment, leading to shifts in their resonance frequencies. For example, the protons of the amine groups and the aromatic protons are expected to show noticeable downfield or upfield shifts upon complexation. In the case of paramagnetic metal complexes, the NMR spectra would be more complex due to the influence of the unpaired electrons, but can still provide valuable structural and electronic information.

The following table summarizes the expected spectroscopic changes upon complexation of this compound with a metal ion, based on studies of similar ligand-metal systems.

Interactive Table: Expected Spectroscopic Changes upon Ligand-Metal Interaction

Spectroscopic TechniqueObserved Change upon ComplexationInformation Gained
UV-Visible Spectroscopy Shift in ligand-centered π-π* transitions. Appearance of new MLCT or LMCT bands.Electronic structure of the complex, nature of metal-ligand bonding.
Infrared (IR) Spectroscopy Shift in N-H stretching vibrations (typically to lower wavenumbers). Appearance of new M-N stretching vibrations.Confirmation of coordination through the nitrogen atoms, strength of the M-N bond.
NMR Spectroscopy (Diamagnetic) Shifts in the resonance of protons and carbons near the coordination site.Coordination mode, solution-state structure of the complex.

Emerging Research Directions and Future Perspectives

Novel Derivatizations and Scaffold Modifications

The core structure of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) is a template for extensive modification. Research is focused on introducing new functional groups to its amine sites or altering the biphenyl (B1667301) backbone to fine-tune its steric and electronic properties. A significant area of development is the synthesis of novel derivatizing agents for advanced analytical applications.

For instance, new axially chiral reagents derived from this compound have been developed for the enantioselective separation and detection of D- and L-amino acids. tandfonline.com One such derivative, (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride, known as (R)-BiAC, has proven to be a superior reagent for highly sensitive d,l-amino acid analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com The design introduces a carbamate (B1207046) linkage and a dialkylamino group, which enhances detection sensitivity to the attomole level (7.0–127 amol). tandfonline.com This derivatization strategy creates a distinct chiral environment that allows for the complete separation of 19 proteinogenic amino acids within 11.5 minutes. tandfonline.com

Future modifications will likely continue this trend, creating bespoke derivatives for specific analytical or catalytic challenges.

Table 1: Examples of Novel Derivations

Derivative Name Core Scaffold Application Reference

Expanding Catalytic Applications beyond Current Scope

While ligands derived from this diamine are known in certain catalytic reactions, a major future direction is to expand their application to a wider range of asymmetric transformations. The success of other chiral biphenyl ligands in various reactions provides a roadmap for the potential of this compound derivatives.

Research into analogous chiral biphenol-derived catalysts has shown success in asymmetric Petasis reactions, which are multicomponent condensations that build chiral α-amino acids. nih.gov This suggests a promising, yet-to-be-fully-explored, application for ligands based on the this compound scaffold. Similarly, the catalytic asymmetric synthesis of 1,2-diamines, which are crucial chiral building blocks, often employs palladium catalysts with chiral phosphine (B1218219) ligands like (R)-BINAP. rsc.org Future work will likely involve designing and testing this compound-based phosphine or N-heterocyclic carbene (NHC) ligands for these and other complex C-N and C-C bond-forming reactions. The goal is to leverage the unique steric hindrance of the 6,6'-dimethyl substitution pattern to achieve higher levels of stereocontrol in reactions that are currently challenging.

Advanced Materials with Tailored Functionalities

The use of diamines as monomers in the synthesis of high-performance polymers like polyamides and polyimides is well-established. chemspider.com A significant future application for this compound is in the creation of advanced materials with precisely tailored properties. The rigid, non-planar structure of the biphenyl core, combined with the methyl substituents, makes it an ideal candidate for producing polymers with low dielectric constants, high thermal stability, and good solubility.

For example, research on closely related biphenyl diamines has led to the development of polyimide films with excellent properties for the microelectronics industry. tandfonline.com The introduction of multiple methyl groups and biphenyl structures into the polymer backbone disrupts efficient chain packing, which in turn lowers the material's dielectric constant and water absorption. tandfonline.com These modified polyimides exhibit dielectric constants in the range of 2.66–2.91, high glass transition temperatures (Tg > 284 °C), and excellent thermal stability, with 10% weight loss occurring above 496 °C. tandfonline.com By analogy, polymerization of this compound with various dianhydrides is a promising strategy to create next-generation insulating materials for applications in 5G technology and flexible electronics. tandfonline.comacs.org

Table 2: Properties of Analogous Biphenyl-Based Polyimides

Property Value Significance Reference
Dielectric Constant (at 1 MHz) 2.66 – 2.91 Low signal loss for high-frequency applications tandfonline.com
Dielectric Loss (at 1 MHz) 0.00579 – 0.00677 Minimizes energy dissipation tandfonline.com
Glass Transition Temp (Tg) > 284 °C High thermal stability for processing and operation tandfonline.com

Bio-Inspired Systems and Biomimetic Catalysis

Nature provides a vast library of complex, chiral molecules that can inspire the design of new catalysts. A growing trend in catalysis is the use of natural products as scaffolds for creating novel chiral ligands. researchgate.netchemrxiv.org Alkaloids, with their rigid, well-defined three-dimensional structures, are particularly attractive starting points. chemrxiv.org

Future research will likely see the principles of biomimetic catalysis applied to the this compound family. This involves either using natural products to inspire new scaffold modifications or developing fully synthetic catalysts that mimic the function of enzymes. For instance, chiral diamine ligands derived from the natural alkaloid (-)-cytisine have been synthesized and shown to be effective in asymmetric catalysis. chemrxiv.org This bio-inspired approach offers a sustainable and efficient way to access new chiral environments. The development of catalysts that can operate in environmentally benign solvents like water, mimicking enzymatic reactions, is a key objective of this field. researchgate.netchemrxiv.org

Synergistic Approaches combining Catalysis and Materials Science

The line between homogeneous and heterogeneous catalysis is blurring as researchers develop hybrid systems that combine the high selectivity of molecular catalysts with the stability and recyclability of solid materials. Future work with this compound derivatives will increasingly focus on their immobilization onto solid supports.

This synergistic approach involves anchoring the chiral catalyst onto materials like mesoporous silica, polymers, or zeolites. For example, studies have shown that porous additives like the zeolite HZSM-5 can improve the performance of copper-catalyzed asymmetric reactions. nih.gov Immobilizing a this compound-metal complex within such a porous host could enhance its stability, prevent catalyst dimerization, and allow for its use in continuous-flow reactors. This combination of catalysis and materials science is critical for developing more sustainable and industrially viable chemical processes.

Computational Predictions and Machine Learning in Design

The traditional trial-and-error approach to catalyst development is time-consuming and expensive. The future of ligand design is heavily reliant on computational chemistry and machine learning to accelerate the discovery of new, high-performance catalysts. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a powerful tool for modeling catalyst structures and rationalizing the outcomes of catalytic reactions. nih.govrsc.org However, running DFT calculations for every conceivable derivative of this compound is computationally prohibitive. This is where machine learning (ML) comes in. Researchers can use DFT to calculate the properties of a diverse but manageable set of catalysts and then use this data to train an ML model. rsc.orgresearchgate.net This trained model can then predict the catalytic performance of thousands or even millions of virtual candidate structures in seconds. researchgate.net This in silico screening process allows scientists to identify the most promising candidates for synthesis and experimental testing, dramatically speeding up the design cycle. youtube.com This synergy between DFT and ML will be instrumental in unlocking the full potential of the this compound scaffold for new catalytic applications.

Q & A

Basic: What are the recommended synthetic routes for 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine, and what factors influence yield optimization?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or Ullmann-type couplings to form the biphenyl backbone, followed by methylation and reduction steps to introduce amine groups. Key factors affecting yield include:

  • Catalyst selection : Palladium(II) acetate with phosphine ligands enhances coupling efficiency.
  • Reaction temperature : Controlled reflux (e.g., 110–130°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product .
    Yield optimization can be systematically explored using factorial design of experiments (DoE) to test variables like solvent polarity, stoichiometry, and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm methyl and amine group positions via chemical shifts (e.g., δ 2.3 ppm for CH3_3, δ 4.8 ppm for NH2_2).
  • IR Spectroscopy : N-H stretching (~3350 cm1^{-1}) and aromatic C-H bending (~1600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 242.2) .

Advanced: How can computational modeling tools like COMSOL Multiphysics be integrated to predict the reactivity of this compound in catalytic systems?

Answer:
COMSOL enables finite element analysis to simulate reaction kinetics and diffusion limitations in heterogeneous catalysis. For example:

  • Electronic structure modeling : DFT calculations predict electron density at amine sites, influencing ligand-metal coordination.
  • Process simulation : Coupling COMSOL with AI algorithms optimizes parameters like pressure and temperature gradients in flow reactors .

Advanced: What methodological approaches are recommended for resolving contradictory data in the crystallization behavior under varying solvent conditions?

Answer:

  • Statistical analysis : Apply ANOVA to identify solvent polarity or temperature as significant variables.
  • Controlled recrystallization : Systematically test binary solvent systems (e.g., ethanol/water vs. DCM/hexane) while monitoring crystal morphology via SEM.
  • Machine learning : Train models on historical solubility data to predict optimal crystallization conditions .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid amine vapor inhalation.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation .

Advanced: How can factorial design of experiments (DoE) optimize reaction parameters for synthesizing derivatives?

Answer:
A 2k^k factorial design tests variables:

FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst loading1 mol%5 mol%
SolventTolueneDMF
Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts .

Advanced: What challenges arise in achieving enantiomeric purity when using this diamine as a chiral ligand?

Answer:
Steric hindrance from methyl groups can lead to racemization. Methodological solutions include:

  • Chiral chromatography : Use cellulose-based columns for enantiomer separation.
  • Asymmetric catalysis : Employ chiral auxiliaries during ligand-metal complex formation .

Basic: What are the primary applications of this compound in materials science research?

Answer:

  • Coordination polymers : Serves as a rigid linker in metal-organic frameworks (MOFs) for gas storage.
  • Polymer additives : Enhances thermal stability in epoxy resins .

Advanced: How do electronic and steric effects of methyl substituents influence coordination chemistry in transition metal complexes?

Answer:

  • Steric effects : Methyl groups at 6,6' positions hinder axial coordination, favoring square-planar geometries.
  • Electronic effects : Electron-donating methyl groups increase electron density at amine sites, strengthening metal-ligand bonds. Computational studies (e.g., NBO analysis) quantify these effects .

Advanced: What strategies ensure purity during pilot-scale synthesis?

Answer:

  • Process control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring.
  • Scale-up adjustments : Optimize mixing efficiency using CFD simulations to maintain homogeneity in larger reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.